molecular formula C9H15N5O B1677147 Minoxidil

Minoxidil

Cat. No.: B1677147
M. Wt: 209.25 g/mol
InChI Key: ZIMGGGWCDYVHOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Minoxidil, a synthetic derivative of pyrimidine, was initially developed as an antihypertensive agent due to its vasodilatory properties via potassium channel activation . However, its serendipitous discovery as a hair growth stimulant led to its FDA approval for androgenetic alopecia (AGA) in the 1980s . The primary mechanism involves prolonging the anagen phase of hair follicles by enhancing blood flow to the scalp and modulating pathways like Wnt/β-catenin and FGF7 . Topical formulations (2% and 5%) are first-line treatments, while oral this compound (5 mg/day) has recently gained traction for superior efficacy . Its molecular structure (C₉H₁₅N₅O) and stability in formulations like emu oil emulsions further support its clinical utility .

Preparation Methods

Synthetic Routes and Reaction Conditions: Minoxidil is synthesized from barbituric acid. The reaction of barbituric acid with phosphorus oxychloride gives 2,4,6-trichloropyrimidine. Upon reaction with ammonium, this turns into 2,4-diamino-6-chloropyrimidine. The 2,4-diamino-6-chloropyrimidine is then reacted with piperidine to form this compound .

Industrial Production Methods: In industrial settings, this compound is prepared by mixing 2,4-diamino-6-chloropyrimidine-1-oxide with piperidine for carrying out a nitrogen oxidation reaction . The solvent system consisting of propylene glycol, water, and ethanol is often used to deliver this compound topically .

Chemical Reactions Analysis

Types of Reactions: Minoxidil undergoes several types of chemical reactions, including oxidation and substitution reactions. For instance, oxidation of this compound with 3-chloroperbenzoic acid gives 2,4-diamino-6-(2,4-dichlorophenoxy)pyrimidine-3-oxide .

Common Reagents and Conditions:

    Oxidation: 3-chloroperbenzoic acid

    Substitution: Piperidine

Major Products Formed:

  • 2,4-diamino-6-(2,4-dichlorophenoxy)pyrimidine-3-oxide
  • This compound

Scientific Research Applications

Clinical Applications in Hair Disorders

Minoxidil is widely recognized for its effectiveness in treating various forms of alopecia, including:

  • Androgenetic Alopecia (AGA) : Clinical trials have shown that topical this compound significantly increases hair density and promotes regrowth in both men and women. A study comparing 5% this compound to 2% and placebo formulations demonstrated superior results with the higher concentration, with a notable increase in hair counts after 48 weeks .
  • Alopecia Areata : this compound has been shown to elicit favorable responses in patients with alopecia areata, although results can vary widely among individuals .
  • Chemotherapy-Induced Alopecia (CIA) : Recent studies indicate that topical this compound can be effective in pediatric patients experiencing CIA, suggesting its role in mitigating hair loss due to chemotherapy .

Table 1: Efficacy of this compound in Hair Disorders

ConditionFormulationDurationResults
Androgenetic Alopecia5%48 weeksSignificant increase in hair density
Alopecia AreataTopicalVariablePositive response reported
Chemotherapy-Induced AlopeciaTopicalVariableEffective in pediatric cases

Other Medical Applications

Beyond its dermatological uses, this compound has applications in other medical fields:

  • Resistant Hypertension : Initially developed for this purpose, oral this compound is used as a last-resort treatment for patients who do not respond adequately to other antihypertensive medications. However, its use is limited due to potential side effects such as hypertrichosis .
  • Drug Repositioning : this compound exemplifies successful drug repositioning, as it transitioned from a hypertension treatment to a widely accepted solution for hair loss. This approach can expedite the discovery of new therapeutic uses for existing medications .

Case Studies and Clinical Trials

Numerous clinical trials have reinforced the efficacy of this compound:

  • A randomized controlled trial involving 90 men with AGA assessed the efficacy of 5% versus 10% this compound against placebo over 36 weeks. Results indicated that both concentrations significantly improved hair counts compared to placebo, with the 5% formulation being particularly effective .
  • Another study highlighted the psychosocial benefits associated with improved hair density due to this compound treatment, emphasizing its impact on patients' quality of life .

Table 2: Summary of Clinical Trials

Study TypePopulationTreatmentDurationOutcome
Randomized Controlled TrialMen with AGAThis compound 5% vs Placebo36 weeksSignificant improvement in hair count
Open-label StudyPediatric CIATopical this compoundVariablePositive outcomes reported

Comparison with Similar Compounds

Finasteride

Finasteride, a 5α-reductase inhibitor, reduces dihydrotestosterone (DHT) levels, targeting the hormonal etiology of AGA. In combination with minoxidil, it demonstrates superior efficacy:

  • Chen et al. (meta-analysis of 5 RCTs): Finasteride + this compound resulted in 24% greater hair count improvement vs. This compound alone .
  • Oral this compound (5 mg) outperformed finasteride (1 mg) in total hair count increases (19.2% vs. 7.2–9%) . Mechanistically, finasteride addresses DHT-mediated follicle miniaturization, while this compound promotes vascularization and cell proliferation, making them complementary .

Aminexil (Kopexil)

Aminexil, an N-oxide structural analog of this compound, lacks the piperidine group but shares vasodilatory properties.

Adenosine

Adenosine 0.75% solution stimulates FGF7 in dermal papilla cells and induces vasodilation. In a randomized trial, it showed comparable efficacy to 5% this compound in improving hair density, with patient satisfaction rates of 68% vs. 72% .

Herbal Compounds

Sansevieria trifasciata Extracts

Molecular dynamics simulations revealed four test compounds from Sansevieria trifasciata exhibited similar RMSD fluctuations (0.206–0.226 nm) to this compound (0.217 nm), indicating comparable binding stability to androgen receptors .

Lepidium sativum Seed Extract

In murine models, Lepidium sativum extract demonstrated superior follicular growth vs. This compound, with docking scores (−4.1 to −8.9 kcal/mol) rivaling this compound (−6.9 kcal/mol) .

Novel Herbal Solutions

A 2020 double-blind trial found a herbal solution (containing Citrullus colocynthis and Curcuma longa) achieved similar hair count increases to 5% this compound (18.7 vs. 19.3 hairs/cm²) with fewer side effects .

Combination Therapies

Microneedling + this compound

Microneedling enhances this compound absorption and upregulates hair growth factors. Gupta et al. (network meta-analysis of 27 RCTs) ranked this combination highest for efficacy, with 34% greater hair density vs. This compound alone .

Platelet-Rich Plasma (PRP) + this compound

PRP adds growth factors (e.g., VEGF, PDGF), synergizing with this compound’s vasodilation. Abdi et al. reported 28% higher terminal hair counts with this combination .

Oral vs. Topical this compound

Oral this compound (5 mg/day) outperformed topical 5% formulations in hair count increases (19.2% vs. 13.4%) and patient compliance . However, systemic absorption raises safety concerns, including hypertrichosis and cardiovascular effects .

Betamethasone Dipropionate

42% for this compound, highlighting its role in immune-mediated hair loss .

Data Tables Summarizing Comparative Efficacy

Table 1: Efficacy of this compound vs. Key Comparators

Compound/Intervention Mechanism Efficacy (vs. This compound) Study Reference
Finasteride + this compound 5α-reductase inhibition + K+ activation 24% superior hair count
Microneedling + this compound Enhanced drug delivery + growth factors 34% superior hair density
Oral this compound (5 mg/day) Systemic vasodilation 19.2% vs. 13.4% (topical)
Lepidium sativum extract Androgen receptor modulation Superior follicular growth
Adenosine 0.75% FGF7 stimulation 68% vs. 72% satisfaction

Table 2: Molecular Stability (RMSD) of this compound vs. Sansevieria trifasciata Compounds

Compound Average RMSD (nm)
This compound 0.217
Compound 1 0.223
Compound 2 0.216
Compound 3 0.206
Compound 4 0.226

Source:

Research Findings and Clinical Implications

  • Combination Therapies: Microneedling or PRP with this compound enhances efficacy by addressing multiple pathways (vascular, hormonal, growth factors) .
  • Herbal Alternatives : Plant-derived compounds like Sansevieria trifasciata and Lepidium sativum offer comparable efficacy with fewer side effects, appealing to patients seeking natural solutions .
  • Safety Considerations: Oral this compound, while effective, requires monitoring for mitogenic effects and cardiovascular risks .

Biological Activity

Minoxidil is a well-known pharmacological agent primarily used for the treatment of hair loss, particularly androgenetic alopecia (AGA). Originally developed as an antihypertensive medication, its biological activity has been extensively studied, revealing multiple mechanisms of action that contribute to its effectiveness in promoting hair growth.

1. Vasodilation and Follicular Stimulation

This compound acts as a potent vasodilator, which increases blood flow to hair follicles. This improved circulation enhances the delivery of nutrients and growth factors essential for hair follicle health and function. Studies have shown that topical this compound can stimulate hair follicles, leading to increased hair density and regrowth in individuals with AGA .

2. Androgen Receptor Interaction

Recent research indicates that this compound may suppress androgen receptor (AR) functions. It has been demonstrated that this compound decreases AR protein stability and transcriptional activity in human hair dermal papilla cells. This suppression is thought to occur through direct binding to the AR ligand-binding domain, disrupting AR-related signaling pathways .

3. Sulfotransferase Activity

The effectiveness of this compound treatment can be predicted by measuring sulfotransferase activity in plucked hair follicles. Higher enzyme activity correlates with a positive response to treatment, suggesting that individual metabolic responses play a significant role in treatment outcomes .

Randomized Clinical Trials

A pivotal study comparing 5% topical this compound to 2% this compound and placebo found that the higher concentration significantly increased nonvellus hair count after 48 weeks. The 5% formulation resulted in 45% more hair regrowth compared to the 2% solution, demonstrating its superior efficacy .

Treatment GroupNon-Vellus Hair Count ChangePatient RatingInvestigator Rating
5% this compoundSignificant IncreaseImprovedImproved
2% this compoundModerate IncreaseModerateModerate
PlaceboNo Significant ChangeUnchangedUnchanged

Case Studies

A review of multiple clinical trials highlighted that approximately 30-40% of patients treated with this compound reported success in hair regrowth, although self-administration rates were significantly lower . Side effects such as dermatitis and hypertrichosis were more common with higher concentrations, influencing patient compliance .

Side Effects and Tolerability

While this compound is generally well-tolerated, side effects can include local irritation, pruritus, and unwanted facial hair growth (hypertrichosis), particularly in women using higher concentrations . These adverse effects can impact treatment adherence and overall patient satisfaction.

Q & A

Basic Research Questions

Q. What experimental designs are recommended for assessing Minoxidil’s efficacy in androgenetic alopecia (AGA)?

  • Use randomized controlled trials (RCTs) with standardized dosing regimens (e.g., 2%, 5%, or 10% topical formulations) and validated endpoints like hair density measurements or phototrichograms. Include control groups (placebo or active comparators) and account for confounding factors such as age, hormonal status, and baseline hair loss severity .
  • For preclinical studies, employ in vitro models (e.g., dermal papilla cell cultures) and in vivo animal models (e.g., C57BL/6 mice) to evaluate this compound’s effects on hair follicle cycling and vascularization .

Q. How should researchers validate this compound’s safety profile in long-term studies?

  • Conduct systemic pharmacokinetic analyses to monitor percutaneous absorption, particularly for high-concentration formulations (e.g., 10%). Use liquid chromatography-mass spectrometry (LC-MS) to quantify serum this compound levels and assess potential cardiovascular side effects .
  • Analyze post-marketing surveillance data (e.g., adverse event reports from regulatory databases) to identify rare or delayed adverse effects, such as contact dermatitis or hypertrichosis .

Q. What methodologies are essential for ensuring reproducibility in this compound studies?

  • Follow pharmacopeial standards (e.g., European Pharmacopoeia) for drug substance characterization, including purity assays (HPLC), stability testing, and batch-to-batch consistency verification .
  • Document experimental protocols in detail, especially for topical formulation preparation (e.g., vehicle composition, pH optimization) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across different populations?

  • Perform subgroup analyses stratified by genetic factors (e.g., polymorphisms in the AR gene) or hormonal profiles (e.g., dihydrotestosterone levels). Use meta-analyses to pool data from heterogeneous studies and identify population-specific response patterns .
  • Investigate this compound’s interaction with coactivators like ARA54 using luciferase reporter assays and co-immunoprecipitation to clarify variability in androgen receptor (AR) pathway modulation .

Q. What advanced techniques identify this compound’s off-target molecular interactions?

  • Employ computational tools (e.g., SwissTargetPrediction, PharmMapper) to predict protein targets and validate findings via surface plasmon resonance (SPR) or thermal shift assays. Use Cytoscape to visualize interaction networks between this compound and potential targets (e.g., potassium channels, prostaglandin-endoperoxide synthase) .
  • Combine RNA sequencing with CRISPR-Cas9 knockout models to confirm functional relevance of candidate targets in hair follicle regeneration .

Q. How can combination therapies (e.g., this compound + CG) be optimized for enhanced efficacy?

  • Use factorial design experiments to test synergistic effects. For example, evaluate this compound’s vasodilation properties alongside CG’s anti-inflammatory effects via transcriptomic profiling of treated dermal tissues .
  • Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to determine optimal dosing intervals and minimize systemic exposure .

Q. What strategies address this compound’s reduced efficacy in advanced AGA stages?

  • Investigate stromal cell senescence using β-galactosidase staining and p16INK4a expression assays. Test senolytic agents (e.g., dasatinib) in combination with this compound to rejuvenate hair follicle niches .
  • Develop nanoparticle-based delivery systems to enhance this compound penetration into fibrotic scalp tissues .

Q. Methodological Challenges and Solutions

Q. How should conflicting data on this compound’s mechanism of action be reconciled?

  • Conduct pathway enrichment analysis of omics datasets (e.g., proteomics, metabolomics) from treated vs. untreated samples. Prioritize hypotheses using Bayesian inference models to weigh evidence for vasodilation (KATP channel activation) vs. AR pathway modulation .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?

  • Use nonlinear regression models (e.g., sigmoidal Emax) to fit dose-response curves. Apply bootstrap resampling to estimate confidence intervals for EC50 values, especially in studies with small sample sizes .

Q. How can researchers standardize outcome measures for cross-study comparisons?

  • Adopt the Hair Growth Scoring System (HGSS) or automated trichoscopy software to reduce inter-rater variability. Share raw datasets via repositories like Figshare to enable meta-analyses .

Q. Regulatory and Ethical Considerations

Q. What regulatory frameworks govern this compound’s use in clinical trials?

  • Follow ICH guidelines for Good Clinical Practice (GCP) and ensure compliance with regional pharmacovigilance requirements (e.g., EMA’s PSUR submissions). Document excipient safety profiles, particularly for novel formulations .

Q. How can ethical concerns about this compound’s systemic effects in vulnerable populations be addressed?

  • Exclude participants with cardiovascular comorbidities from high-dose trials. Implement real-time safety monitoring using wearable devices (e.g., continuous ECG) to detect arrhythmias .

Properties

IUPAC Name

3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O/c10-7-6-8(12-9(11)14(7)15)13-4-2-1-3-5-13/h6,11,15H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMGGGWCDYVHOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040685
Record name Minoxidil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.4 [ug/mL] (The mean of the results at pH 7.4), Solubility (mg/ml): propylene glycol 75, methanol 44, ethanol 29, 2-propanol 6.7, dimethylsulfoxide 6.5, water 2.2, chloroform 0.5, acetone <0.5, ethyl acetate <0.5, diethyl ether <0.5, benzene <0.5, acetonitrile <0.5.
Record name SID46500395
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Minoxidil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00350
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MINOXIDIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from methanol-acetonitrile, White to off-white, crystalline powder

CAS No.

38304-91-5
Record name Minoxidil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00350
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name minoxidil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757106
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Minoxidil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Minoxidil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.959
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MINOXIDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5965120SH1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MINOXIDIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

248 °C
Record name Minoxidil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00350
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MINOXIDIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

76 g (0.2 mole) of 6-acetamido-1-acetoxy-1,2-dihydro-2-imino-4-(4-toluenesulfonyloxy)pyrimidine are added to 760 ml of anhydrous piperidine at a temperature of 0° to 5° C. while stirring. The mixture is stirred at the same temperature for additional 2 hours, then let to warm to room temperature and stirred for additional 24 hours. The piperidine is distilled off under reduced pressure, 500 ml of water are added to the residue, then the mixture is left to stand in the refrigerator overnight. The precipitate is filtered, washed with water and filtered by strong suction. The filter cake is washed by suspending it 3 times with 50 ml of ether each and dried to give the aimed product in a yield of 23.0 g (55%).
Name
6-acetamido-1-acetoxy-1,2-dihydro-2-imino-4-(4-toluenesulfonyloxy)pyrimidine
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
760 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2.02 g (10 mmoles) of 1-acetoxy-6-amino-4-chloro-1,2-dihydro-2-iminopyrimidine are added to 8 ml of piperidine at room temperature while stirring. The mixture is stirred at room temperature for 2 hours, then piperidine is evaporated under reduced pressure. The residue is taken up in a mixture containing 20 ml of ethanol and 10 ml of 1N aqueous sodium hydroxide solution and refluxed for 30 minutes, then evaporated under reduced pressure. The residue is taken up in 20 ml of water, the crystals are filtered, washed with water and dried to give 1.74 g (86% yield) of the aimed compound which shows no melting point depression when mixed with the product of Example 1.
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Yield
86%

Synthesis routes and methods III

Procedure details

1.01 g (5 mmoles) of 1-acetoxy-6-amino-4-chloro-1,2-dihydro-2-iminopyrimidine are added under stirring to a mixture containing 10 ml of ethanol and 3 ml of piperidine. The mixture is refluxed while stirring for 30 minutes, then 5 ml of 1N aqueous sodium hydroxide solution are added and the boiling is continued for additional 30 minutes. Thereafter, the mixture is evaporated under reduced pressure and the residue is mixed with 10 ml of water. The crystalline precipitate is filtered, washed with water and dried to give the aimed compound in a yield of 0.85 g (82%), m.p.: 262°-266° C.
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

0 5 g (2 mmoles) of 6-acetamido-1,2-dihydro-1-hydroxy-2-imino-4-piperidinopyrimidine prepared as described in Example 6 is dissolved in a mixture containing 10 ml of ethanol and 4 ml of 1N sodium hydroxide solution, the mixture is refluxed for 30 minutes, then evaporated under reduced pressure. After taking up the residue in 10 ml of water, the crystals are filtered, washed with water and dried to give the aimed compound in a yield of 0.35 g (85%), which shows no melting point depression when mixed with the product of Example 1.
[Compound]
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
6-acetamido-1,2-dihydro-1-hydroxy-2-imino-4-piperidinopyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

0.3 g (0.88 mmole) of 1-acetoxy-6-amino-1,2-dihydro-2-imino-4-(4-toluenesulfonyloxy)pyrimidine is added to a solution containing 10 ml of chloroform and 2 ml of piperidine while stirring. The mixture is refluxed under stirring for 30 minutes, then evaporated under reduced pressure. To the residue, 5 ml of ethanol and 1 ml of 1N aqueous sodium hydroxide solution are added. The mixture is set aside at room temperature for one hour, then evaporated under reduced pressure. The residue is triturated with 10 ml of water, the crystals are filtered, washed with water and dried to give 0.14 g (75% yield) of the aimed compound which shows no melting point depression when mixed with the product of Example 1.
Name
1-acetoxy-6-amino-1,2-dihydro-2-imino-4-(4-toluenesulfonyloxy)pyrimidine
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.